Pyrindamycin A

説明

Contextualization as a Natural Product Antibiotic and Antitumor Agent

Pyrindamycin A is a natural product derived from a fermentation process. biosynth.com It has demonstrated both antibiotic and antitumor properties. biosynth.comnih.gov Its antibacterial activity extends to both gram-positive and gram-negative bacteria. biosynth.com The compound's cytotoxic properties make it a subject of interest as a potential chemotherapeutic agent for various cancers. biosynth.comnih.gov Specifically, it has shown strong cytotoxic activities against murine and human tumor cell lines. nih.gov

Historical Perspective on this compound Discovery and Isolation

In 1988, scientists at Meiji Seika reported the isolation of two new antitumor antibiotics, this compound and B, from the culture broth of Streptomyces strain SF2582. portico.org This discovery occurred concurrently with the isolation of duocarmycins A, B, and C by researchers at Kyowa Hakko from different Streptomyces strains. portico.org Further analysis revealed that this compound and B were identical to duocarmycin C2 and C1, respectively. portico.org

Classification within the Duocarmycin Family

This compound is classified within the duocarmycin family of antitumor antibiotics. nih.govportico.org This family of natural products, which also includes CC-1065 and yatakemycin, is known for its potent cytotoxic activity. nih.govresearchgate.net The duocarmycins are characterized by their ability to bind to the minor groove of DNA and subsequently alkylate the DNA, leading to disruption of DNA replication and transcription. nih.govmdpi.comresearchgate.net The chemical structure of these compounds typically includes a DNA-binding unit and an alkylating unit. mdpi.com this compound shares the common pharmacophore of the duocarmycin-pyrindamycin alkylation subunit. capes.gov.bracs.org

特性

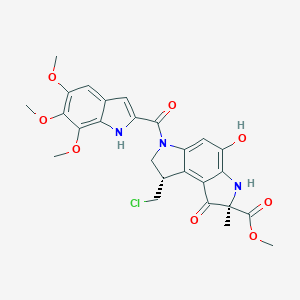

IUPAC Name |

methyl (2R,8S)-8-(chloromethyl)-4-hydroxy-2-methyl-1-oxo-6-(5,6,7-trimethoxy-1H-indole-2-carbonyl)-7,8-dihydro-3H-pyrrolo[3,2-e]indole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26ClN3O8/c1-26(25(34)38-5)23(32)18-17-12(9-27)10-30(14(17)8-15(31)20(18)29-26)24(33)13-6-11-7-16(35-2)21(36-3)22(37-4)19(11)28-13/h6-8,12,28-29,31H,9-10H2,1-5H3/t12-,26-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOGFADYROAVVTF-MZHQLVBMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C(=O)C2=C3C(CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@]1(C(=O)C2=C3[C@@H](CN(C3=CC(=C2N1)O)C(=O)C4=CC5=CC(=C(C(=C5N4)OC)OC)OC)CCl)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26ClN3O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00152093 | |

| Record name | Duocarmycin C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

544.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118292-36-7 | |

| Record name | Methyl (2R,8S)-8-(chloromethyl)-1,2,3,6,7,8-hexahydro-4-hydroxy-2-methyl-1-oxo-6-[(5,6,7-trimethoxy-1H-indol-2-yl)carbonyl]benzo[1,2-b:4,3-b′]dipyrrole-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=118292-36-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrindamycin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0118292367 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Duocarmycin C2 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00152093 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Microbial Origin and Biosynthetic Pathways of Pyrindamycin a

Identification of Pyrindamycin A-Producing Microorganisms (e.g., Streptomyces sp.)

This compound and the closely related Pyrindamycin B are produced through the fermentation of microorganisms from the genus Streptomyces. This genus, a well-known source of a vast array of secondary metabolites including many clinically important antibiotics, is the primary producer of the duocarmycin family of compounds. creative-biolabs.comresearchgate.net this compound is also identified as duocarmycin C2, while Pyrindamycin B is known as duocarmycin C1, highlighting their structural inclusion in this family.

Specific strains have been identified as producers of these compounds. For instance, duocarmycins were initially discovered in culture broths of Streptomyces species in the late 1980s. creative-biolabs.comacs.org The related natural product CC-1065 is produced by Streptomyces zelensis, and yatakemycin, the most potent member of this class, is isolated from Streptomyces sp. TP-A0356. asm.orggoogle.com The isolation of these various analogues from different Streptomyces strains underscores the prevalence of the necessary biosynthetic capabilities within this genus.

Methodologies for Microbial Isolation and Fermentation

The isolation of Streptomyces species capable of producing this compound typically begins with soil sampling, as these bacteria are ubiquitous in soil environments. Standard microbiological techniques, such as the soil dilution plate method on selective agar media like starch casein agar, are employed to isolate actinomycete colonies. These colonies are then purified and screened for their ability to produce antimicrobial compounds.

Once a producing strain is identified, fermentation is carried out to generate the desired compound. The general process involves culturing the Streptomyces strain in a suitable nutrient medium and then recovering the compound from the culture broth. Fermentation can be conducted under submerged or solid-state conditions.

In submerged fermentation, the strain is grown in a liquid broth, often containing specific carbon and nitrogen sources to optimize growth and secondary metabolite production. The flasks are incubated on a rotary shaker at controlled temperatures (e.g., 28-30°C) for several days. In solid-state fermentation, substrates like rice or wheat bran are used. Following fermentation, the bioactive compounds are extracted from the culture broth or the solid substrate. This is typically achieved using solvent extraction with organic solvents such as ethyl acetate or methanol. The crude extract is then subjected to various chromatographic techniques for the purification of this compound.

Elucidation of Biosynthetic Gene Clusters and Enzymes

The biosynthesis of pyrindamycins and related compounds is governed by a dedicated biosynthetic gene cluster (BGC). The elucidation of these BGCs provides fundamental insights into how the complex molecular architecture is assembled. The BGC for yatakemycin (YTM), a closely related and highly potent analogue, has been identified from Streptomyces sp. TP-A0356, offering a model for understanding this compound biosynthesis. nih.govresearchgate.net

The biosynthetic gene cluster for yatakemycin was localized to a 36 kb segment of DNA containing 31 open reading frames (ORFs). nih.govresearchgate.net Unlike many other antibiotic pathways, the biosynthesis of the duocarmycin core does not appear to involve a canonical polyketide synthase (PKS) or non-ribosomal peptide synthetase (NRPS) for the assembly of its main backbone. Instead, the pathway initiates from primary metabolites, primarily L-tryptophan, which are intricately modified by a series of specialized enzymes encoded within the cluster. The core enzymatic machinery therefore consists of a unique collection of tailoring enzymes that build the characteristic pyrroloindoline structure.

Analysis of the gene cluster has allowed for the assignment of functions to several key enzymes based on homology and experimental characterization. The yatakemycin (ytk) cluster provides a detailed blueprint for the types of enzymes involved.

Key enzymes and their roles include:

Radical S-adenosylmethionine (SAM) Enzyme (YtkT): A critical enzyme identified in the YTM cluster is a radical SAM-dependent C-methyltransferase. nih.govresearchgate.net This enzyme is proposed to be involved in the formation of the reactive cyclopropane ring, a key pharmacophoric element of the duocarmycin family, through a radical-based mechanism. nih.gov

Tryptophan Metabolism Enzymes: Several genes in the cluster are predicted to be involved in the modification of L-tryptophan, the primary building block. This includes enzymes for halogenation, hydroxylation, and cleavage.

Cytochrome P450 Monooxygenases: These enzymes are often involved in oxidative tailoring steps. In the context of duocarmycin biosynthesis, they are crucial for specific hydroxylations that are necessary for the molecule's activity. nih.gov For example, a key hydroxylation of the seco-duocarmycin scaffold is required for the spontaneous spirocyclization that generates the active cyclopropane form. nih.gov

Resistance Genes: Producing organisms must protect themselves from the potent cytotoxic compounds they synthesize. The YTM cluster contains several resistance genes (ytkR1-ytkR8). researchgate.net One notable resistance mechanism involves YtkR2, a DNA glycosylase that specifically recognizes and excises the YTM-alkylated adenine base from the producer's own DNA, initiating a base-excision repair pathway to prevent lethal DNA damage. mdpi.com

Based on the genetic and biochemical data from the yatakemycin cluster, a biosynthetic pathway for the duocarmycin family, including this compound, can be proposed. The pathway is a complex sequence of enzymatic modifications starting from primary metabolites.

The proposed key stages are:

Precursor Formation: The pathway begins with L-tryptophan and L-arginine.

Formation of the Pyrroloindoline Moiety: A series of enzymes catalyze the conversion of these precursors into the core pyrroloindoline structure. This involves multiple steps including halogenation, oxidation, and cyclization reactions.

Assembly of the DNA-binding Subunit: The trimethoxyindole-2-carboxylate portion of this compound is synthesized, likely from a modified tryptophan derivative.

Key Tailoring Reactions: Inactivation of the gene ytkT in the YTM pathway led to the accumulation of a precursor lacking the spirocyclopropane ring, confirming the enzyme's role in the formation of this critical feature. nih.gov Other tailoring enzymes, such as methyltransferases and oxidases, perform the final decorations on the molecule.

Coupling and Final Maturation: The two main fragments, the alkylating subunit and the DNA-binding subunit, are linked together to form the final this compound molecule.

This intricate pathway highlights a unique strategy for natural product biosynthesis that deviates from the more common PKS/NRPS assembly lines.

Assignment of Gene Functions and Catalytic Roles

Strategies for Combinatorial Biosynthesis and Pathway Engineering for this compound Analogues

The potent activity of this compound and its analogues has driven significant efforts in pathway engineering and combinatorial biosynthesis to create novel derivatives with improved therapeutic properties. researchgate.netnih.gov These strategies aim to modify the structure to enhance tumor selectivity, reduce toxicity, or improve stability. acs.org

A prominent strategy involves the creation of "bioprecursors" or prodrugs. aacrjournals.org This approach re-engineers the duocarmycin scaffold by removing the hydroxyl group essential for its activity. nih.gov These inactive precursors are designed to be selectively activated by cytochrome P450 (CYP) enzymes, such as CYP1A1 and CYP2W1, which are often overexpressed in tumor tissues compared to healthy tissues. nih.govaacrjournals.org This targeted bioactivation generates the potent, hydroxylated form of the drug directly at the tumor site, potentially increasing the therapeutic window. asm.orgnih.gov

Another powerful approach is the use of synthetic chemistry, including solid-phase synthesis, to generate libraries of duocarmycin analogues. creative-biolabs.comwikipedia.org By synthesizing a protected form of the duocarmycin alkylating subunit, it can be incorporated into peptide synthesis workflows. wikipedia.orgr-project.org This allows for the creation of a diverse range of analogues with different amino acid or peptide chains attached, enabling extensive structure-activity relationship (SAR) studies. r-project.org Such studies have explored how modifications to the DNA-binding portion of the molecule can fine-tune its potency and DNA sequence selectivity. acs.org These combinatorial approaches, blending biosynthetic insights with synthetic chemistry, are crucial for developing the next generation of duocarmycin-based therapeutics, including their use as payloads in antibody-drug conjugates (ADCs). acs.org

Molecular Mechanisms of Action of Pyrindamycin a

DNA Interaction and Binding Profile

The initial and crucial step in the mechanism of action of pyrindamycin A is its ability to selectively bind to the minor groove of DNA. This binding is not random but exhibits a clear preference for certain DNA sequences and is stabilized by a network of non-covalent interactions.

Minor Groove Binding Specificity and Preference for AT-Rich Regions

This compound, like other members of the duocarmycin and CC-1065 family, demonstrates a strong preference for binding within the minor groove of DNA, specifically in regions rich in adenine (A) and thymine (T) base pairs. nih.govbeilstein-journals.org The shape and curvature of the this compound molecule are complementary to the narrower and deeper structure of the minor groove in AT-rich sequences. nih.govbiorxiv.org This "shape-selective recognition" allows for a snug fit, maximizing the stabilizing interactions between the compound and the DNA. nih.gov The preference for AT-rich regions over GC-rich regions is also attributed to the absence of the sterically hindering C2-amino group of guanine in the minor groove, which would otherwise impede the binding of the molecule. beilstein-journals.org

Role of Non-Covalent Interactions in DNA Association

The association of this compound with DNA is primarily driven by non-covalent interactions. nih.gov These interactions, although individually weak, are collectively strong enough to ensure stable binding. quizlet.com Key non-covalent forces at play include:

Van der Waals Forces: The close proximity of the this compound molecule to the walls of the minor groove allows for significant van der Waals contacts, which are maximized in the snug fit provided by AT-rich regions. nih.gov

Hydrogen Bonding: Hydrogen bonds can form between the functional groups on this compound and the atoms on the floor of the minor groove, such as the N3 of adenine and the O2 of thymine. beilstein-journals.org

These non-covalent interactions are critical not only for the initial binding but also for correctly positioning the molecule for the subsequent alkylation reaction. researchgate.netresearchgate.net

Conformational Changes Induced by DNA Binding (Shape-Dependent Catalysis)

A remarkable feature of this compound's mechanism is the concept of "shape-dependent catalysis". nih.gov Upon binding to the minor groove of DNA, this compound undergoes a significant conformational change. nih.govcore.ac.uk This binding-induced alteration in the molecule's three-dimensional structure is essential for its activation. nih.gov Specifically, the interaction with DNA disrupts the stabilizing vinylogous amide conjugation within the this compound structure. nih.govnih.gov This disruption brings the otherwise stable cyclopropane ring into conjugation with the cyclohexadienone portion of the molecule, thereby activating the cyclopropane for nucleophilic attack. nih.gov This process highlights a sophisticated mechanism where the biological target (DNA) itself catalyzes the activation of the drug, a phenomenon termed "target-based activation". nih.gov

DNA Alkylation Chemistry

Following the initial non-covalent binding and conformational activation, this compound proceeds to covalently modify the DNA through an alkylation reaction. This chemical modification is highly specific and is the ultimate cause of the compound's cytotoxic effects.

Specificity of N3-Adenine Alkylation

This compound exhibits a high degree of selectivity in its alkylation reaction, specifically targeting the N3 position of adenine residues within its preferred AT-rich binding sites. core.ac.ukaacrjournals.org This specificity is a direct consequence of the precise positioning of the activated cyclopropane ring within the minor groove. The geometry of the drug-DNA complex sterically shields other potential nucleophilic sites, leaving the N3 of adenine as the most accessible target for alkylation. researchgate.netresearchgate.net The alkylation of adenine at the N3 position is a critical event that leads to the disruption of normal DNA processing. aacrjournals.org

Target-Based Activation Principles in DNA Alkylation

This compound, a member of the duocarmycin family of natural products, exhibits its potent cytotoxic activity through the alkylation of DNA. A key feature of its mechanism is the principle of target-based activation, where the molecule remains relatively inert until it reaches its biological target, the minor groove of DNA. nih.gov This selective activation is not a result of a chemical change or reaction but a conformational change induced by binding. nih.gov

Impact on Cellular Macromolecular Synthesis

Inhibition of DNA Synthesis

A primary consequence of the DNA alkylation by this compound is the potent inhibition of DNA synthesis. nih.govtargetmol.commedchemexpress.com Studies have demonstrated that this compound inhibits the uptake of [3H]thymidine, a marker for DNA synthesis, at lower concentrations than those required to inhibit the uptake of precursors for RNA or protein synthesis. nih.gov This suggests that the inhibition of DNA synthesis is a primary mechanism of its cytotoxic action. nih.gov The alkylation of DNA by this compound creates adducts that likely interfere with the progression of DNA polymerase, thereby halting replication. nih.govnih.gov

Induction of DNA Strand Breaks

The covalent modification of DNA by this compound can lead to the induction of DNA strand breaks. nih.gov The formation of DNA adducts, particularly at the N3 position of adenine, can destabilize the DNA structure. nih.govnih.gov While direct evidence for this compound-induced strand breaks is linked to its class of compounds, studies on related duocarmycins show that this damage can occur. nih.gov For instance, duocarmycin A (DUMA) has been shown to induce DNA fragmentation. nih.gov The generation of such breaks is a significant form of DNA damage that can trigger cell cycle arrest and apoptosis. nih.gov Agents that cause DNA strand breaks are known to activate damage response pathways, such as the p53-dependent pathway. nih.gov

Modulation of RNA Synthesis (Comparative Analysis)

In comparison to its strong inhibitory effect on DNA synthesis, this compound has a weaker impact on RNA synthesis. nih.gov Studies comparing the incorporation of radiolabeled precursors have shown that DNA synthesis is inhibited more strongly than RNA synthesis. nih.govnih.gov This differential effect underscores the primary targeting of DNA replication. While significant DNA damage can indirectly affect transcription, the primary mechanism of this compound is not the direct inhibition of RNA polymerase or the machinery of RNA synthesis. nih.govnih.gov The modulation of RNA synthesis is likely a secondary consequence of the primary DNA damage.

Modulation of Protein Synthesis (Comparative Analysis)

Similar to RNA synthesis, protein synthesis is less affected by this compound compared to DNA synthesis. nih.gov Comparative analyses have revealed that higher concentrations of the compound are required to inhibit protein synthesis to the same extent as DNA synthesis. nih.govnih.gov The synthesis of proteins is a multi-step process involving transcription and translation. ozbiosciences.comembopress.org While drugs that inhibit RNA polymerase can halt protein synthesis, the primary action of this compound is at the DNA level. nih.govuab.edu Therefore, any observed modulation of protein synthesis is likely an indirect, downstream effect of the initial DNA alkylation and subsequent cellular stress responses.

Modulation of Cellular Signaling Pathways

The DNA damage induced by this compound is expected to activate complex cellular signaling pathways involved in DNA damage response (DDR). oncohemakey.com When DNA alkylation and strand breaks occur, specialized proteins recognize these lesions, triggering signaling cascades that can lead to cell cycle arrest or apoptosis. nih.govoncohemakey.com Key pathways involved in DDR include the MAPK, Akt, and p53 signaling pathways. oatext.comnih.gov For example, the activation of the p53 tumor suppressor protein is a common response to DNA strand breaks, leading to cell cycle arrest to allow for DNA repair or, if the damage is too severe, apoptosis. nih.govyoutube.com While direct studies detailing the specific signaling pathways modulated by this compound are limited, its known mechanism of inducing DNA damage strongly suggests the involvement of these critical cellular surveillance and response networks. oncohemakey.comcore.ac.uk

Inhibition of Leukemia Inhibitory Factor (LIF) Production

Leukemia Inhibitory Factor (LIF) is a versatile cytokine belonging to the interleukin-6 (IL-6) superfamily. nih.govsigmaaldrich.com It is involved in a wide array of biological processes, including the regulation of stem cell pluripotency and self-renewal, embryonic development, and immune responses. nih.govmdpi.cominvitria.com LIF carries out its functions by binding to a receptor complex composed of the LIF receptor (LIFR) and gp130, which triggers downstream signaling cascades like the JAK/STAT, PI3K/AKT, and MAPK pathways. sigmaaldrich.compatsnap.com Dysregulation of LIF has been implicated in various pathologies, including the progression of certain solid tumors. nih.govpatsnap.com

Research has indicated that this compound can modulate the production of this critical cytokine. Specifically, this compound has been demonstrated to inhibit the production of Leukemia Inhibitory Factor (LIF) in mouse bone marrow cells. biosynth.com This inhibitory action is thought to be a potential consequence of its primary activity as a DNA-binding agent. biosynth.com By interfering with DNA, this compound may disrupt the transcriptional processes responsible for LIF gene expression.

| Pathway Component | Function | Significance in Cellular Processes |

|---|---|---|

| LIF | Cytokine that initiates signaling for proliferation and differentiation. | Crucial for stem cell maintenance, embryonic development, and immune regulation. nih.govmdpi.com |

| LIFR/gp130 | Heterodimeric receptor complex that binds LIF. | Initiates intracellular signaling upon LIF binding. sigmaaldrich.compatsnap.com |

| JAK/STAT Pathway | A primary signaling cascade activated by LIF. | Regulates transcription of genes involved in cell growth and differentiation. sigmaaldrich.compatsnap.com |

| PI3K/AKT Pathway | A parallel signaling pathway activated by LIF. | Involved in cell survival, proliferation, and self-renewal. mdpi.compatsnap.com |

Interaction with DNA Damage/DNA Repair Pathways

The principal and most well-documented mechanism of action for this compound and its structural relatives, the duocarmycins, is their function as potent DNA alkylating agents. medchemexpress.comnih.gov These molecules are designed to bind within the minor groove of duplex DNA, showing a preference for AT-rich sequences. nih.govencyclopedia.pub Once positioned in the minor groove, this compound forms a covalent bond with DNA through the alkylation of the N3 position of adenine. nih.govresearchgate.net This action results in the formation of a stable drug-DNA adduct, which disrupts the normal structure and function of the DNA. nih.govresearchgate.net

The creation of such DNA adducts constitutes significant DNA damage, which inevitably triggers the cell's sophisticated DNA repair machinery. researchgate.netuni-konstanz.de Cellular systems have evolved several pathways to recognize and correct DNA lesions to maintain genomic integrity. The primary pathways relevant to the damage induced by alkylating agents like this compound include:

Base Excision Repair (BER): This pathway is responsible for recognizing and removing damaged or modified bases. A DNA glycosylase first excises the damaged base, creating an apurinic/apyrimidinic (AP) site. atdbio.com This site is then processed by an AP endonuclease, DNA polymerase, and DNA ligase to restore the correct DNA sequence. atdbio.com

Nucleotide Excision Repair (NER): This is a more versatile pathway that repairs bulky, helix-distorting lesions, such as the adducts formed by this compound. uni-konstanz.de The NER machinery recognizes the structural distortion in the DNA, excises a short oligonucleotide segment containing the adduct, and then a DNA polymerase synthesizes a new segment using the undamaged strand as a template, which is finally sealed by a DNA ligase. atdbio.com

The interaction is a dynamic contest: if the cellular DNA repair pathways successfully remove the this compound-induced adducts, the cell may survive. However, if the damage is too extensive or if the repair mechanisms are overwhelmed, the persistent DNA lesions can block DNA replication and transcription, ultimately leading to the activation of apoptotic pathways and programmed cell death. nih.govmdpi.com

Identification and Characterization of Alternative Molecular Targets

Beyond its direct action on DNA, research into the broader pharmacological profile of this compound and its analogs has revealed interactions with other key cellular proteins. This suggests that its potent cytotoxicity may arise from a dual mechanism, targeting both the genome and critical enzymatic pathways.

Association with Aldehyde Dehydrogenase 1A1 (ALDH1A1)

Aldehyde Dehydrogenase 1A1 (ALDH1A1) is a cytosolic enzyme involved in the oxidation of a variety of aldehydes to their corresponding carboxylic acids. frontiersin.orgatlasgeneticsoncology.org It plays a significant role in cellular detoxification and is notably involved in the metabolism of retinaldehyde to retinoic acid, a key molecule in gene regulation. nih.govnih.gov In the context of oncology, ALDH1A1 has gained prominence as a functional marker for cancer stem cells (CSCs) in various malignancies. atlasgeneticsoncology.orgmdpi.com High ALDH1A1 activity is often associated with chemoresistance and poor prognosis. frontiersin.orgthno.org

Studies on duocarmycin analogues have identified ALDH1A1 as an alternative molecular target. researchgate.netmedchemexpress.com It is proposed that these compounds, including this compound, possess the ability to inhibit ALDH1A1 in addition to alkylating DNA. researchgate.net This dual-targeting capability represents a significant finding, as it suggests a mechanism to potentially overcome ALDH1A1-mediated drug resistance. The interaction appears to be specific, with derivatives lacking the DNA-binding indole moiety primarily targeting the ALDH1A1 protein. nih.gov This indicates that the core structure of this compound has an affinity for this important enzyme.

Elucidation of Selective ALDH1A1 Inhibition Mechanisms

To understand the precise nature of the interaction between duocarmycin-related compounds and ALDH1A1, researchers have employed a range of advanced biochemical and computational techniques. These methods have been crucial in elucidating the mechanism of selective inhibition.

Cocrystallization: X-ray crystallography has been used to determine the three-dimensional structure of ALDH1A1 in a complex with selective inhibitors. mdpi.comrcsb.org These studies have revealed that inhibitors bind within the substrate-binding pocket of the enzyme. mdpi.comrcsb.org For instance, the crystal structure of ALDH1A1 with the inhibitor CM38 showed that the compound occupies the substrate-binding site, providing a clear structural basis for its inhibitory action. mdpi.com Although a structure with this compound itself is not cited, these findings provide a robust model for how related molecules achieve their inhibitory effect.

Mutational Studies: Site-directed mutagenesis has been employed to identify the key amino acid residues responsible for the interaction between ALDH1A1 and its inhibitors. For example, studies on the interaction between Protein Arginine Methyltransferase 3 (PRMT3) and ALDH1A1 used mutational analysis to confirm that specific residues in the C-terminal region of PRMT3 were critical for the interaction, thereby inhibiting ALDH1A1's enzymatic activity. nih.gov Similar principles are applied to understand how small molecule inhibitors like this compound analogues bind, by mutating residues within the active site and observing the impact on binding and inhibition.

Molecular Dynamics (MD) Simulations: MD simulations are powerful computational tools used to model the dynamic interactions between a ligand (like this compound) and its protein target (ALDH1A1) over time. nih.govnih.gov These simulations provide insights into the binding process, the stability of the drug-enzyme complex, and the conformational changes that occur upon binding. researchgate.net Research on duocarmycin analogues has utilized MD simulations to probe the molecular mechanism of selective ALDH1A1 inhibition, helping to refine the understanding of how these compounds achieve their specificity and potency. researchgate.net

| Technique | Purpose | Key Findings for ALDH1A1 Inhibition |

|---|---|---|

| Cocrystallization | To determine the 3D structure of the inhibitor-enzyme complex. | Revealed that inhibitors bind within the substrate-binding pocket of ALDH1A1. mdpi.comrcsb.org |

| Mutational Studies | To identify critical amino acid residues for binding and inhibition. | Pinpoints specific residues in the active site that are essential for the interaction. nih.gov |

| Molecular Dynamics Simulations | To model the dynamic binding process and complex stability. | Provides insights into the selectivity and mechanism of inhibition by duocarmycin analogues. researchgate.net |

Biological Activities of Pyrindamycin a in Preclinical Models

Anticancer Activity Spectrum and Efficacy

Pyrindamycin A has shown a broad spectrum of anticancer activity, exhibiting potent cytotoxic effects against numerous tumor cell lines and demonstrating efficacy in in vivo models.

In Vitro Cytotoxicity Against Murine and Human Tumor Cell Lines

This compound has exhibited strong cytotoxic activities against both murine and human tumor cell lines. nih.gov Studies have shown its effectiveness against various cancer cell types, including P388 leukemia cells. medchemexpress.eu The compound's ability to inhibit the growth of these cancer cells highlights its potential as an anticancer agent. americanchemicalsuppliers.com

Activity Against Multidrug-Resistant (MDR) Tumor Cell Lines

A significant aspect of this compound's activity is its effectiveness against multidrug-resistant (MDR) tumor cell lines. medchemexpress.eugoogleapis.com It has shown particular efficacy against doxorubicin-resistant cells. nih.govmedchemexpress.com Research indicates that this compound inhibits P388 and doxorubicin-resistant P388/ADR cells with the same IC50 value of 3.9 μg/ml. medchemexpress.com This suggests that its mechanism of action may circumvent common resistance pathways.

Comparative Potency Against Other Antitumor Agents (e.g., Doxorubicin)

In comparative studies, this compound has demonstrated stronger cytotoxic activities than doxorubicin, a commonly used chemotherapy drug. nih.govmedchemexpress.com An analog of doxorubicin, 2-pyrrolinodoxorubicin, was found to be 500-1000 times more potent in vitro than doxorubicin itself, highlighting the potential for modifications of these types of compounds to significantly enhance activity. nih.gov

In Vivo Antitumor Activity in Murine Models (e.g., leukemia, solid tumors, human xenografts)

This compound has shown significant therapeutic effects against murine leukemia in in vivo models. nih.gov It has demonstrated prominent cytotoxicity and in vivo antitumor activity against P388 murine leukemia. portico.org However, its efficacy against solid tumors in these early studies was noted to be less significant. nih.gov Research on related compounds, such as duocarmycin derivatives, has shown potent antitumor activity in in vivo murine tumor models, including murine sarcoma 180. nih.govresearchgate.net

Antibacterial Activity Spectrum

In addition to its anticancer properties, this compound also exhibits antibacterial activity.

Activity Against Gram-Positive Bacteria

This compound has demonstrated activity against Gram-positive bacteria. The structural characteristics of Gram-positive bacteria, which lack an outer membrane, can make them more susceptible to certain antimicrobial agents. mdpi.comfrontiersin.org

Activity Against Gram-Negative Bacteria

Inhibition of Bacterial Cell Wall Synthesis (e.g., Peptidoglycan Synthesis)

A primary mechanism of action for this compound's antibacterial effect is the disruption of bacterial cell wall construction. uni.lu The compound specifically interferes with the synthesis of peptidoglycan, a crucial polymer that forms a protective, rigid mesh-like layer around bacterial cells. uni.lumdpi.com This inhibition leads to morphological changes in the bacterial cell wall, compromising its structural integrity and ultimately leading to bacterial cell death. uni.lu The bacterial cell wall is an ideal target for antibiotics because it is essential for the microbe's survival and is absent in mammalian cells, reducing the potential for host toxicity. mdpi.com this compound's mechanism involves steric interactions with the target tissue, which obstructs the proper assembly of the peptidoglycan layer. uni.lu

Antifungal Activity

In addition to its antibacterial properties, the broader duocarmycin-pyrindamycin chemical family has been associated with antifungal activity. researchgate.netresearchgate.net Research literature mentions related compounds as "antifungal antibiotics," suggesting a potential for this class of molecules to combat fungal pathogens. researchgate.net However, specific preclinical studies detailing the direct antifungal efficacy of this compound, such as its spectrum of activity against fungal species like Candida or Aspergillus, or its minimum inhibitory concentrations, are not specified in the available search results. The evaluation of antifungal properties typically involves determining an agent's ability to inhibit fungal growth (fungistatic) or kill the fungus (fungicidal) in various in vitro and in vivo models. nih.gov

Total Synthesis and Advanced Synthetic Methodologies for Pyrindamycin a

Evolution of Total Synthetic Approaches

The synthetic history of pyrindamycin A is deeply intertwined with that of the duocarmycins and CC-1065. Early work established that these compounds share a common pharmacophore responsible for their biological activity: a highly electrophilic cyclopropapyrroloindole (CPI) subunit. acs.orgresearchgate.net The evolution of synthetic strategies has centered on the efficient and stereocontrolled construction of this key alkylation subunit and its linkage to the DNA-binding segment.

Initial approaches focused on establishing the core ring systems and then introducing the sensitive cyclopropane ring at a late stage. Over time, synthetic plans have become more convergent and efficient. A pivotal development was the recognition that the DNA alkylation proceeds through a vinylogous addition to the activated cyclopropane, leading to a focus on synthetic routes that could deliver this reactive system in a stable, protected form. acs.org Syntheses of related compounds, such as (+)-yatakemycin, have further refined the methodologies for constructing the complex aryl-nitrogen bonds and functionalized heterocyclic segments, providing a mature toolbox for tackling structures like this compound. researchgate.net The strategic evolution has moved towards increasingly convergent and stereoselective methods that control the absolute configuration of multiple stereocenters early in the sequence.

Key Retrosynthetic Disconnections and Strategies

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials, which helps in planning a synthetic route. numberanalytics.comjournalspress.com For a complex molecule like this compound, the choice of disconnections is critical. The primary retrosynthetic strategy involves disconnecting the molecule into two main fragments: the alkylation subunit and the DNA-binding subunit.

The key disconnections for this compound are:

Amide Bond Disconnection: The amide linkage between the pyrroloquinoline "right-hand" segment and the tricyclic "left-hand" alkylation subunit is a logical point for disconnection. This simplifies the complex target into two more manageable, independently synthesizable fragments, indicative of a convergent approach.

C-C Bond Disconnection of the Cyclopropane: The cyclopropane ring within the CPI alkylation subunit is conceptually disconnected to reveal a precursor, often a dihydropyrrole derivative. This simplifies the tricyclic system to a bicyclic indole or pyrrole structure that can be built using established methods. scitepress.orgslideshare.net

Disconnection of the Pyrroloquinoline Core: The pyrroloquinoline moiety is further disconnected using standard heterocyclic chemistry principles, breaking it down into simpler substituted pyridine and pyrrole precursors.

This strategy allows for the separate, controlled synthesis of the two major components, which are then coupled in the final stages of the synthesis.

| Fragment | Description | Synthetic Precursor Goal |

| Alkylation Subunit | The tricyclic cyclopropapyrroloindole (CPI) core responsible for DNA alkylation. | A functionalized (chloromethyl)indoline derivative or a stable synthon of the CPI unit. acs.org |

| DNA-Binding Subunit | The pyrrolo[2,1-a]isoquinoline-5-one segment that provides binding affinity and specificity in the DNA minor groove. | A carboxylic acid-functionalized pyrroloquinoline. |

Stereoselective Construction of this compound Core Scaffolds

A central challenge in the synthesis of this compound is the precise control of stereochemistry. The molecule contains multiple stereocenters, and its biological activity is highly dependent on the correct three-dimensional arrangement. Synthetic efforts have therefore relied heavily on stereoselective reactions to construct the core scaffolds. mdpi.comnih.gov

The 1,2,3,6,7,7a-hexahydro-5H-cyclopropa[c]pyrrolo[3,2-e]indol-5-one core, the key alkylating pharmacophore, contains a highly strained cyclopropane ring fused to the pyrrolidine system. Its construction is a critical step that defines the molecule's reactivity. The formation is typically achieved via an intramolecular cyclization. uni-regensburg.dewikipedia.org In seminal work on related compounds by Boger, this was accomplished through an intramolecular SN2-type displacement. A common strategy involves the synthesis of a suitably functionalized precursor, such as a 1,3-dihalo derivative or a molecule with a leaving group positioned correctly relative to a nucleophilic carbon, which can then be induced to cyclize. wikipedia.orgwiley-vch.de The stereochemistry of the substituents on the pyrrolidine ring directs the stereochemical outcome of the cyclopropane ring formation. wiley-vch.de

The synthesis of the heterocyclic systems in this compound employs a range of established and modern synthetic methods.

Indole Moiety: The indole portion of the CPI alkylation subunit is often constructed using classical methods such as the Fischer, Bischler, or Madelung indole syntheses, or more modern palladium-catalyzed cyclization reactions. The specific choice depends on the substitution pattern required for the precursor fragments.

Pyrroloquinoline Moiety: The pyrrolo[2,1-a]isoquinoline core, which serves as the DNA-binding domain, can be assembled through various annulation strategies. organic-chemistry.org These often involve the construction of a substituted pyridine or isoquinoline ring, followed by the annulation of the five-membered pyrrole ring. organic-chemistry.org For instance, a substituted pyridine derivative can be elaborated and then cyclized to form the bicyclic system.

Formation of the Cyclopropane Ring

Convergent and Divergent Synthetic Routes

The total synthesis of complex natural products like this compound overwhelmingly favors a convergent approach over a linear or divergent one. researchgate.net

Divergent Synthesis: A divergent strategy begins with a common core that is progressively and differently elaborated to create a library of related compounds. wikipedia.org While this approach is powerful for creating chemical libraries for drug discovery, it is less suited for the efficient de novo synthesis of a single, highly complex target like this compound.

The reported strategies for pyrindamycin-class antibiotics are predominantly convergent, reflecting the efficiency of this approach for assembling architecturally complex targets. researchgate.net

Novel Reaction Methodologies Employed in Synthesis

The pursuit of this compound and its congeners has often necessitated the use or development of novel and powerful reaction methodologies. hokudai.ac.jpmdpi.com A key innovation in the synthesis of the duocarmycin/pyrindamycin class was the development of methods for the late-stage, stereoselective formation of the reactive cyclopropane ring. For related compounds, novel radical cyclizations have been employed to construct key C-C bonds under mild conditions. acs.org Furthermore, advanced transition-metal-catalyzed cross-coupling reactions have been essential for assembling the arylamine and biaryl linkages found in the DNA-binding domains of these natural products.

Copper-Mediated Aryl Amination

The construction of the multiple aryl-nitrogen bonds within the duocarmycin and yatakemycin family, to which this compound belongs, is a critical synthetic hurdle. nih.gov A significant breakthrough in this area was the application of a mild, copper-mediated aryl amination reaction. nih.govnih.gov This method has proven instrumental in forming the diaryl amine linkages that are central to the molecule's structure.

In the total synthesis of (+)-yatakemycin, a close analogue of this compound, researchers led by Tohru Fukuyama employed a copper-catalyzed approach to construct the five aryl-nitrogen bonds present in the molecule. nih.govresearchgate.net The developed conditions utilize a combination of copper(I) iodide (CuI) as the catalyst and cesium acetate (CsOAc) as a base. nih.govresearchgate.netresearchgate.net This system is notably mild, allowing for the coupling of aryl halides with amines without degrading the other sensitive functional groups present in the complex intermediates. nih.gov The use of this copper-mediated protocol circumvents the harsh conditions often required for traditional Ullmann-type couplings, making it highly suitable for late-stage functionalization in the synthesis of complex natural products. nih.gov This methodology was pivotal in creating the bonds necessary to link the different indole and pyrrole fragments of the molecule, demonstrating its power and utility in heterocyclic chemistry. nih.gov

Table 1: Reagents for Copper-Mediated Aryl Amination

| Role | Compound |

|---|---|

| Catalyst | Copper(I) Iodide (CuI) |

| Base | Cesium Acetate (CsOAc) |

| Reactant 1 | Aryl Halide |

| Reactant 2 | Amine / N-Heterocycle |

Selective Debenzylation Techniques

Protecting group strategy is paramount in the synthesis of complex molecules like this compound. Benzyl ethers are commonly used to protect hydroxyl groups due to their general stability. However, their removal can be challenging in molecules containing sensitive functionalities that are incompatible with standard deprotection methods like catalytic hydrogenation. During the total synthesis of (+)-yatakemycin, a novel and highly chemoselective method for the debenzylation of aryl benzyl ethers was developed to address this issue. nih.govresearchgate.net

The method employs a combination of boron trichloride (BCl3), a powerful Lewis acid, and pentamethylbenzene, which acts as a non-Lewis-basic cation scavenger. nih.govresearchgate.net The reaction is typically conducted at low temperatures, such as –78 °C, in a solvent like dichloromethane. acs.org The role of pentamethylbenzene is crucial; it traps the benzyl cation generated during the cleavage of the ether, preventing it from causing undesired side reactions, such as C-benzylation of electron-rich aromatic rings within the substrate. acs.org This technique proved to be highly efficient and tolerated a wide array of functional groups that would be sensitive to other debenzylation conditions, showcasing its utility for the deprotection of advanced, multifunctional intermediates in natural product synthesis. researchgate.netacs.org

Table 2: Key Reagents for Selective Debenzylation

| Role | Compound |

|---|---|

| Lewis Acid | Boron Trichloride (BCl₃) |

| Cation Scavenger | Pentamethylbenzene |

| Substrate | Aryl Benzyl Ether |

Cycloaddition Reactions

Cycloaddition reactions are powerful tools for the rapid construction of cyclic and heterocyclic systems with high stereocontrol. In the context of the duocarmycin family of natural products, cycloaddition strategies have been essential for assembling the core dihydropyrroloindole skeleton.

A key strategy employed in the synthesis of duocarmycin analogues involves an intermolecular Diels-Alder, or [4+2] cycloaddition, reaction. nih.gov In a total synthesis of (+)-Duocarmycin SA, a derivative of an N-tosyl-2-nitroaniline served as the dienophile. nih.gov This component was reacted with an electron-rich diene, specifically 2-methoxy-1,3-butadiene. The reaction proceeded with high regioselectivity, dictated by the strong electron-withdrawing nature of the N-tosylimine and nitro groups on the dienophile. nih.gov Following the cycloaddition, the resulting cycloadduct underwent an in-situ aromatization upon treatment with a base like triethylamine (Et3N), which led to the formation of the desired dihydropyrroloindole core. nih.gov This sequence efficiently establishes the fused ring system and sets the stage for subsequent functionalization and completion of the natural product. Alternative approaches, such as formal [3+2] cycloadditions between substituted indoles and 2-amidoacrylates, have also been developed to construct the pyrroloindoline core structure found in related alkaloids. nih.govacs.orgresearchgate.net

Table 3: Representative Diels-Alder Reaction Components

| Role | Compound/Class | Example |

|---|---|---|

| Dienophile | Activated Aniline Derivative | N-Tosyl-2-nitroaniline derivative |

| Diene | Electron-Rich Diene | 2-Methoxy-1,3-butadiene |

| Post-Reaction Reagent | Base for Aromatization | Triethylamine (Et₃N) |

Compound Identification

Structure-activity Relationship Sar Studies of Pyrindamycin a and Analogues

Characterization of the Core Pyrindamycin A Pharmacophore

The core pharmacophore of this compound, shared with the duocarmycins and CC-1065, is the alkylation subunit. nih.govacs.org This reactive moiety is responsible for the covalent modification of DNA, the key event in their cytotoxic action. nih.gov The 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylation subunit is a crucial and extensively studied component. nih.gov The vinylogous amide within this subunit provides significant stability to the otherwise reactive cyclopropane ring. nih.gov Disruption of this amide's conjugation, induced by the binding of the molecule into the minor groove of DNA, activates the cyclopropane for nucleophilic attack on adenine N3. nih.gov This "shape-dependent catalysis" is a hallmark of this class of compounds. nih.gov The common pharmacophore between the duocarmycins and this compound has been identified, highlighting the essential structural elements required for DNA alkylation. nih.govmdpi.com

Impact of Structural Modifications on DNA Binding and Alkylation Efficiency

The efficiency of DNA alkylation is intrinsically linked to the stability and reactivity of the alkylation subunit. nih.gov A parabolic relationship exists between the intrinsic reactivity of the alkylation subunit and the biological potency of the compound. nih.gov This suggests a delicate balance is required: the compound must be stable enough to reach its target but reactive enough to efficiently alkylate DNA. nih.gov The CBI alkylation subunit, a more stable functional analogue of the left-hand subunit of CC-1065, has been a focal point of synthetic efforts. researchgate.net Analogues incorporating the CBI moiety generally exhibit enhanced cytotoxic potency compared to those with the authentic cyclopropylpyrroloindolone (CPI) pharmacophore, owing to the improved chemical stability of the CBI unit. aacrjournals.org

The substitution pattern on the alkylation subunit also plays a role. For instance, the presence of a substituent at the C7 position, which is para to the C4-carbonyl, can enhance the rate and efficiency of DNA alkylation. nih.gov This is thought to be a result of the substituent extending the rigid length of the agent, thereby increasing the extent of the DNA binding-induced conformational change necessary for activation. nih.gov

Modifications to the DNA binding subunit can significantly impact biological activity. Studies on duocarmycin SA, a related compound, have shown that introducing hydrophilic ethylene glycol units to the trimethoxyindole subunit leads to a progressive decrease in cell growth inhibitory activity and DNA alkylation efficiency. nih.gov This highlights the crucial role of the compound's hydrophobic character in driving the DNA alkylation reaction. nih.gov The DNA binding subunit's role extends beyond simple recognition; it also participates in the catalytic activation of the alkylation subunit upon binding. nih.gov The amide linking the alkylation and DNA binding subunits is critical; its removal results in a dramatic loss of DNA alkylation ability and biological activity. nih.gov

Role of the Alkylation Subunit

Stereochemical Effects on Biological Activity

Stereochemistry is a critical determinant of the biological activity of many natural products, and this compound is no exception. uou.ac.innih.gov The natural enantiomers of duocarmycin A and its derivatives are significantly more potent in terms of DNA alkylation efficiency and in vitro cytotoxicity than their unnatural enantiomers, often by a factor of 100 or more. researchgate.net This pronounced difference underscores the importance of the specific three-dimensional arrangement of atoms for effective interaction with the chiral DNA helix.

However, research has also revealed that the chiral center is not an absolute requirement for DNA interaction and cytotoxicity. ucl.ac.uk The development of achiral analogues has demonstrated that these compounds can still effectively alkylate DNA and exhibit significant biological activity. aacrjournals.orgucl.ac.uk For example, an achiral seco-hydroxy-CI-trimethoxyindole (hydroxy-CI-TMI) agent readily alkylates adenine-N3 in 5'-AAAAA-3' sequences and shows notable activity against various cancer cell lines. aacrjournals.org This finding has opened up new avenues for the design of novel, active analogues of CC-1065 and the duocarmycins, potentially simplifying their synthesis. ucl.ac.uk

Design and Evaluation of Analogues with Modified this compound Scaffolds

One strategy involves creating prodrugs that can be selectively activated at the tumor site. mdpi.comgoogle.com For example, glycosidic prodrugs of seco-analogues have been developed, which can be cleaved by tumor-associated enzymes to release the active cytotoxic agent. mdpi.com Another approach focuses on modifying the core structure to reduce hydrophobicity, which can be a limiting factor for drug development. acs.org The introduction of heteroatoms into the core ring structure of duocarmycin has led to the identification of the imidazo[1,2-a]pyridine series as a promising class of analogues. acs.org

A specific area of focus has been the synthesis of A-ring pyrrole analogues of duocarmycin derivatives. acs.org These modifications in the DNA binding subunit have been explored to understand their impact on antitumor activity. acs.org The synthesis and evaluation of A-ring pyrrole compounds bearing β-heteroarylacryloyl groups have been reported as a strategy to generate new water-soluble duocarmycin derivatives with potent antitumor activity. acs.org

Modifications at Specific Positions (e.g., C-7 Position)

Systematic modifications of the duocarmycin structure have provided deep insights into the role of various substituents. Initial studies on duocarmycin SA analogues focused on the C-7 position, which is para to the C-4 carbonyl group. nih.gov These investigations established a fundamental parabolic relationship between the chemical reactivity of the analogues and their biological activity. nih.gov The electronic nature of the substituents at the C-7 position was found to directly influence the stability and reactivity of the cyclopropane ring, which is the DNA-alkylating moiety. Both electron-donating and electron-withdrawing groups at this position could modulate the compound's potency.

Further research into the duocarmycin and CC-1065 class of compounds, to which pyrindamycins belong, has consistently shown that even minor structural changes can significantly impact biological properties. researchgate.net The goal of these modifications is often to create analogues with enhanced efficacy and reduced toxicity compared to the parent natural products. researchgate.net

Development of Simplified and Extended Analogues

Research has branched into creating both simplified and extended analogues to probe the function of different structural components. Simplified analogues were developed to identify the minimum potent pharmacophore responsible for the compound's activity. acs.orgucl.ac.uk One of the most extensively studied simplified structures is the 1,2,9,9a-tetrahydrocyclopropa[c]benz[e]indol-4-one (CBI) alkylation subunit, which retains the core functionality with greater chemical tractability. nih.govresearchgate.net These simpler compounds are less complex to synthesize than the natural products, which is a significant practical advantage for further development. ucl.ac.uk

Conversely, extended analogues have been synthesized to explore the contribution of the DNA-binding domain. These studies have helped to define the role of the non-covalent binding subunits in positioning the alkylating moiety within the minor groove of DNA, thereby enhancing the efficiency and sequence selectivity of the DNA alkylation reaction. nih.gov The development of these analogues has been instrumental in understanding that while the alkylating subunit is essential for cytotoxicity, the DNA-binding portion is crucial for the potency and selectivity of the interaction.

Prodrug Design Strategies Based on this compound Pharmacophore

The high cytotoxicity of pyrindamycins and duocarmycins has spurred the development of prodrug strategies to improve their therapeutic index. ijnrd.orgnih.gov Prodrugs are inactive compounds that are converted into the active cytotoxic agent, ideally at the target site, such as a tumor. ucl.ac.ukijnrd.orgnih.gov This approach aims to minimize systemic toxicity by limiting the exposure of healthy tissues to the potent drug. ijnrd.org

Several prodrug strategies have been explored for the duocarmycin family. One approach involves creating analogues that require activation by specific enzymes that are overexpressed in tumor tissues. ucl.ac.uk For instance, deshydroxy analogues of duocarmycins have been designed as prodrugs that can be activated via biooxidation by cytochrome P450 enzymes within the tumor microenvironment. ucl.ac.uk Another strategy involves the synthesis of seco-duocarmycins, which are precursors that cyclize in situ to form the active cyclopropane-containing alkylating agent. researchgate.netnih.gov These seco-forms are often more stable and can be designed for targeted activation. nih.gov The development of novel prodrugs like MCTFCPI (3-methoxycarbonyl-2-trifluoromethyl CPI) and carzelesin showcases the progress in this area, with these compounds demonstrating significant antitumor activity in preclinical models. portico.org

Rational Design of Linker-Duocarmycin Payloads for Targeted Delivery

The exceptional potency of duocarmycins makes them highly suitable as cytotoxic payloads for antibody-drug conjugates (ADCs). acs.orgwikipedia.orgadcreview.com ADCs are a form of targeted therapy where a potent cytotoxic agent is attached to a monoclonal antibody via a chemical linker. The antibody directs the payload to cancer cells that overexpress a specific target antigen, leading to selective cell killing. uea.ac.uknih.gov

The rational design of linker-duocarmycin payloads is a multi-faceted challenge involving the optimization of the drug, the linker, and the conjugation chemistry. acs.orgnih.gov

Payload Selection: The choice of the duocarmycin analogue is critical. Researchers have developed derivatives specifically functionalized for conjugation without compromising their cytotoxic activity. uea.ac.uk For instance, seco-duocarmycin forms are often used as they provide a stable precursor that is activated upon internalization into the cancer cell. nih.gov

Linker Technology: The linker must be stable in systemic circulation but allow for the efficient release of the payload inside the target cell. nih.gov Linker attachment to the hydroxyl group in the DNA-alkylating moiety of duocarmycins has been shown to yield ADCs with excellent stability in human plasma. nih.gov

Conjugation and DAR: The drug-to-antibody ratio (DAR) is a key parameter influencing the ADC's efficacy and safety. A higher DAR can lead to increased efficacy but may also result in less favorable physicochemical and toxicological properties. nih.gov Hydrophobic interaction chromatography can be used to fractionate ADC mixtures to obtain a more homogeneous product with a defined DAR, such as SYD985, which consists mainly of DAR2 and DAR4 species. nih.gov

The development of ADCs like SYD985 (trastuzumab duocarmazine) illustrates the success of this approach. SYD985, which uses a duocarmycin-based payload, has shown subnanomolar potencies against multiple cancer cell lines and high efficacy in xenograft models, leading to its evaluation in clinical trials. nih.govmedkoo.com Novel duocarmycin-like payloads continue to be developed to generate ADCs with improved properties, such as higher DAR without aggregation and a favorable safety profile. aacrjournals.org

Compound Information

Future Research Directions and Translational Perspectives

Refined Elucidation of Biosynthetic and Regulatory Mechanisms

Future research will focus on a more detailed understanding of the biosynthetic pathway of pyrindamycin A and its regulatory networks. While the biosynthesis of the related duocarmycin family of natural products has been studied, the specific enzymatic steps and regulatory genes controlling this compound production in its native producer, Streptomyces species, warrant further investigation. A deeper knowledge of these mechanisms could enable the genetic engineering of the producing strains to increase yields or to generate novel analogues through biosynthetic engineering. This could involve the characterization of key enzymes such as halogenases, methyltransferases, and oxidoreductases involved in the intricate assembly of the pyrindamycin scaffold. Understanding the regulatory cascades that govern the expression of the biosynthetic gene cluster will also be crucial for optimizing its production.

Advanced Mechanistic Investigations at the Atomic and Sub-Cellular Levels

Advanced mechanistic studies are essential to unravel the precise molecular interactions of this compound at the atomic and sub-cellular levels. High-resolution structural techniques, such as X-ray crystallography and cryo-electron microscopy, could provide detailed snapshots of the this compound-DNA adduct, revealing the conformational changes in both the drug and the DNA. nih.gov Such studies can help to understand the basis of its sequence-selectivity for AT-rich regions in the minor groove of DNA. ucl.ac.uk At the sub-cellular level, advanced imaging techniques can be employed to track the localization of this compound within cancer cells and to visualize its effects on nuclear architecture and DNA replication and repair processes in real-time. These investigations will provide critical insights into the downstream cellular events triggered by DNA alkylation.

Rational Design and Synthesis of Novel this compound Analogues with Improved Target Selectivity and Potency

A significant area of future research lies in the rational design and synthesis of novel this compound analogues. The goal is to develop compounds with enhanced tumor selectivity, increased potency, and improved pharmacological properties. nih.govchemrxiv.orguea.ac.uk Structure-activity relationship (SAR) studies have been instrumental in identifying the key pharmacophoric elements of the duocarmycins, a class of compounds to which this compound belongs. chemrxiv.orgresearchgate.net This knowledge is being leveraged to create analogues with modified DNA-binding subunits to alter sequence selectivity or with different alkylating moieties to modulate reactivity. researchgate.net For instance, the synthesis of seco-duocarmycin analogues, which are prodrugs that are activated within the tumor microenvironment, represents a promising strategy to reduce systemic toxicity. nih.gov The development of a library of diverse analogues will be crucial for identifying candidates with superior therapeutic profiles. researchgate.net

| Parameter | Description | Research Focus |

| Target Selectivity | Preferential activity against cancer cells over healthy cells. | Modification of the DNA-binding domain to recognize tumor-specific DNA sequences or structures. |

| Potency | The concentration of the compound required to produce a therapeutic effect. | Optimization of the alkylating subunit for enhanced DNA reactivity. |

| Pharmacokinetics | The absorption, distribution, metabolism, and excretion of the compound. | Chemical modifications to improve solubility, stability, and half-life in circulation. |

| Reduced Toxicity | Minimizing adverse effects on normal tissues. | Development of prodrug strategies that enable selective activation at the tumor site. |

Development of Novel Delivery Strategies and Targeted Conjugates for Enhanced Biological Activity

To overcome the challenge of delivering highly potent cytotoxic agents like this compound specifically to tumor tissues, the development of novel delivery strategies is paramount. ijpmr.orgnih.govmdpi.com A particularly promising approach is the creation of antibody-drug conjugates (ADCs). acs.orgnih.govappliedclinicaltrialsonline.com In this strategy, this compound or a potent analogue is linked to a monoclonal antibody that specifically targets a tumor-associated antigen. nih.gov An example of this approach is the development of SYD985 (trastuzumab duocarmazine), an ADC composed of the anti-HER2 antibody trastuzumab linked to a seco-duocarmycin payload (seco-DUBA). uea.ac.ukacs.orgnih.gov This ADC has shown promise in treating HER2-expressing cancers. nih.govmdpi.com Future research will focus on identifying new tumor-specific antigens, developing more stable and efficient linkers, and exploring other targeting moieties such as nanoparticles and aptamers to further enhance the therapeutic window of this compound-based therapies. appliedclinicaltrialsonline.com

Application of High-Throughput Screening and Computational Methods in this compound Research

High-throughput screening (HTS) and computational methods are powerful tools that can accelerate the discovery and optimization of this compound analogues. chemrxiv.org HTS allows for the rapid evaluation of large libraries of synthetic analogues for their cytotoxic activity against various cancer cell lines, enabling the identification of "hit" compounds with desired properties. nih.gov Computational modeling, including molecular docking and molecular dynamics simulations, can provide valuable insights into the binding interactions between this compound analogues and their DNA target. ucl.ac.uk These in silico methods can be used to predict the DNA sequence selectivity and binding affinity of novel designs, thereby guiding the synthetic efforts towards more promising candidates. The integration of HTS and computational approaches will undoubtedly streamline the drug discovery process for this class of compounds.

Genomic and Proteomic Profiling to Understand Cellular Responses to this compound

Understanding the global cellular responses to this compound is crucial for identifying mechanisms of resistance and potential combination therapies. Genomic and proteomic profiling of cancer cells treated with this compound or its analogues can provide a comprehensive picture of the induced changes in gene expression and protein levels. bioline.org.br For example, a proteomic study of glioblastoma cells treated with seco-duocarmycin SA (seco-DSA) revealed significant alterations in proteins involved in cell cycle regulation, apoptosis, and DNA repair. mdpi.comresearchgate.net Such studies can identify key signaling pathways that are activated or inhibited by the drug, and may uncover novel biomarkers to predict treatment response. Furthermore, identifying proteins that recognize and process this compound-DNA adducts, such as the duocarmycin-DNA adduct recognizing protein (DARP), can shed light on the cellular DNA damage response and potential resistance mechanisms. nih.gov

Q & A

Q. What are the key structural and functional features of Pyrindamycin A that underpin its biological activity?

this compound is characterized by a cyclopropane-containing alkylation subunit, which enables covalent binding to the minor groove of DNA, inducing sequence-specific alkylation and subsequent cytotoxic effects . The pharmacophore shared with duocarmycins and CC-1065 includes a reactive spirocyclic system critical for DNA adduct formation. Researchers should prioritize structural elucidation via NMR and X-ray crystallography to confirm stereochemical configurations, as even minor deviations can drastically alter biological potency .

Q. What experimental methodologies are standard for evaluating the antitumor efficacy of this compound in preclinical studies?

Preclinical evaluation typically involves:

- In vitro cytotoxicity assays : Dose-response curves (e.g., IC₅₀ values) using cancer cell lines (e.g., HeLa), with comparative analysis against structurally related analogs .

- DNA alkylation profiling : Gel electrophoresis or mass spectrometry to identify adduct formation patterns .

- In vivo xenograft models : Tumor growth inhibition studies in immunocompromised mice, with pharmacokinetic analysis to assess bioavailability and metabolic stability .

Q. How should researchers design synthesis protocols to ensure reproducibility of this compound?

Key steps include:

- Stereoselective synthesis : Use of chiral auxiliaries or asymmetric catalysis to construct the cyclopropane ring, ensuring enantiomeric purity .

- Validation : Confirm intermediate structures via HPLC-MS and compare spectral data with literature benchmarks .

- Scale-up considerations : Optimize reaction conditions (e.g., solvent polarity, temperature) to balance yield and stereochemical fidelity .

Advanced Research Questions

Q. What strategies address contradictory reports on this compound’s DNA alkylation specificity across experimental models?

Contradictions may arise from variations in DNA sequence context or cellular repair mechanisms. To resolve this:

- Comparative alkylation mapping : Use high-throughput sequencing or primer extension assays to compare adduct formation in genomic vs. synthetic DNA substrates .

- Cellular context analysis : Evaluate alkylation patterns in isogenic cell lines with defined DNA repair deficiencies (e.g., NER-deficient cells) .

- Cross-study validation : Replicate experiments using standardized protocols (e.g., buffer conditions, incubation times) to isolate methodological variables .

Q. How can structure-activity relationship (SAR) studies improve this compound’s therapeutic index while minimizing off-target effects?

Advanced SAR approaches include:

- Analog synthesis : Modify the alkylation subunit (e.g., substituent effects on reactivity) and assess changes in cytotoxicity and DNA binding kinetics .

- Proteomic profiling : Identify off-target protein interactions via affinity chromatography coupled with LC-MS/MS .

- Computational modeling : Molecular dynamics simulations to predict DNA binding affinity and guide rational design .

Q. What methodological frameworks are optimal for analyzing this compound’s synergistic effects with other antitumor agents?

- Combination index (CI) analysis : Use the Chou-Talalay method to quantify synergism/antagonism in vitro .

- Mechanistic studies : Assess DNA damage markers (e.g., γH2AX foci) and apoptosis pathways (e.g., caspase activation) in combination-treated cells .

- In vivo validation : Co-administration studies in xenograft models, with pharmacodynamic monitoring of tumor regression and toxicity .

Data Interpretation & Contradiction Management

Q. How should researchers interpret conflicting results in this compound’s cytotoxicity across different cancer cell types?

- Tissue-specific factors : Evaluate expression levels of DNA repair enzymes (e.g., MGMT) or drug transporters (e.g., P-glycoprotein) that may confer resistance .

- Dose-response reanalysis : Ensure linearity in cytotoxicity assays and rule out artifacts from solvent controls or cell viability dyes .

- Meta-analysis : Aggregate data from multiple studies using fixed/random-effects models to identify trends obscured by experimental noise .

Q. What statistical approaches validate this compound’s selective toxicity toward cancer cells versus normal cells?

- Selectivity index (SI) : Calculate the ratio of IC₅₀ values for normal (e.g., fibroblasts) vs. cancerous cells, with bootstrap resampling to estimate confidence intervals .

- Pathway enrichment analysis : Compare transcriptomic/proteomic profiles of treated cells to identify cancer-specific vulnerabilities .

Experimental Design & Reporting Standards

Q. What are essential controls for ensuring rigor in this compound’s mechanistic studies?

- Negative controls : Inert analogs (e.g., non-alkylating derivatives) to confirm DNA damage is mechanism-specific .

- Positive controls : Benchmark compounds (e.g., doxorubicin) to validate assay sensitivity .

- Blinding protocols : Randomize sample processing and data analysis to minimize observer bias .

Q. How can researchers align this compound studies with FAIR (Findable, Accessible, Interoperable, Reusable) data principles?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。